- Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeleton, Chemical Science, 2013, 4(3), 1002-1007
Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)
942070-45-3 structure
Product Name:Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Número CAS:942070-45-3
MF:C19H26BNO4
Megavatios:343.225045681
MDL:MFCD12407262
CID:844623
PubChem ID:49758860
Update Time:2025-06-08
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- 1-BOC-indole-3-boronic acid, pinacol ester
- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...
- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate
- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- 1-BOC-indole-3-boronic acid pinacol ester
- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- WWMZOMHUEMTTQO-UHFFFAOYSA-N
- BCP11507
- EBD265102
- AM80919
- SY031275
- BC000763
- OR350029
- 1-BOC-indole-3-bo
- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)
- 3-Bpin-N-Boc-indole
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
-
- MDL: MFCD12407262
- Renchi: 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
- Clave inchi: WWMZOMHUEMTTQO-UHFFFAOYSA-N
- Sonrisas: O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 343.19500
- Masa isotópica única: 343.1954885 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 3
- Complejidad: 512
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.7
- Peso molecular: 343.2
Propiedades experimentales
- PSA: 49.69000
- Logp: 3.72370
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM136010-1g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95+% | 1g |
$54 | 2021-08-05 | |
| Chemenu | CM136010-5g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95+% | 5g |
$159 | 2021-08-05 | |
| Chemenu | CM136010-10g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | 95+% | 10g |
$279 | 2021-08-05 | |
| Alichem | A199003855-250mg |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole-1-carboxylate |
942070-45-3 | 95% | 250mg |
$673.20 | 2023-08-31 | |
| Alichem | A199003855-500mg |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole-1-carboxylate |
942070-45-3 | 95% | 500mg |
$970.20 | 2023-08-31 | |
| Alichem | A199003855-1g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole-1-carboxylate |
942070-45-3 | 95% | 1g |
$1735.55 | 2023-08-31 | |
| ChemScence | CS-W005740-1g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | ≥98.0% | 1g |
$55.0 | 2022-04-26 | |
| ChemScence | CS-W005740-5g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | ≥98.0% | 5g |
$160.0 | 2022-04-26 | |
| ChemScence | CS-W005740-10g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |
942070-45-3 | ≥98.0% | 10g |
$280.0 | 2022-04-26 | |
| TRC | B600703-100mg |
1-BOC-indole-3-boronic acid, pinacol ester |
942070-45-3 | 100mg |
$ 64.00 | 2023-04-18 |
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 58 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; rt → 80 °C; 23 h, 80 °C
Referencia
- Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclization, ChemRxiv, 2021, 1, 1-8
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 75 °C; 75 °C → rt
Referencia
- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 8 h, 60 °C
1.2 8 h, 60 °C
Referencia
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, -78 °C
Referencia
- Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents, Japan, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 2 h, 80 °C
Referencia
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ; 16 h, 80 °C
Referencia
- Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch, Organometallics, 2014, 33(13), 3514-3522
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; 23 h, 80 °C
Referencia
- Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity, Chemical Science, 2021, 12(30), 10388-10394
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 61 h, 80 °C
Referencia
- Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids, Organic Letters, 2022, 24(8), 1616-1619
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt
Referencia
- Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology, Organic Letters, 2013, 15(6), 1346-1349
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 60 °C
1.2 12 h, 60 °C
Referencia
- Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides, Angewandte Chemie, 2022, 61(27),
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, 85 °C; 85 °C → rt
Referencia
- Preparation of pyrrolidine-based peptides as IAP inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Indole derivatives as androgen receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials
- Pinacolborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 1-Boc-indole
- Tert-Butyl 3-iodo-1H-indole-1-carboxylate
- tert-butyl 3-bromo-1H-indole-1-carboxylate
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Número de pedido:A859521
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:18
Precio ($):191.0/760.0
Correo electrónico:sales@amadischem.com
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Literatura relevante
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate) Productos relacionados
- 1218790-31-8(1-BOC-7-Chloroindole-3-boronic acid, pinacol ester)
- 1218790-27-2(1-BOC-6-Bromoindole-3-boronic acid, pinacol ester)
- 1256360-01-6(1-BOC-4-bromoindole-3-boronic acid, pinacol ester)
- 1024677-85-7(1-Boc-5-bromoindole-3-boronic Acid Pinacol Ester)
- 1218790-24-9(1-BOC-6-chloroindole-3-boronic acid, pinacol ester)
- 1256359-94-0(1-BOC-4-chloroindole-3-boronic acid, pinacol ester)
- 777061-36-6(1-BOC-indole-5-boronic acid, pinacol ester)
- 1185427-07-9(1-BOC-5-cyanoindole-3-boronic Acid Pinacol Ester)
- 1218790-23-8(tert-butyl 6-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate)
- 935278-73-2(tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):191.0/760.0